Methyl 2-(3-methyloxolan-2-yl)acetate
Description
Methyl 2-(3-methyloxolan-2-yl)acetate is a cyclic ester derivative with a five-membered oxygen-containing ring (oxolane or dioxolane, depending on the oxygen count) and an acetate side chain. Its molecular formula is C₈H₁₄O₄ (based on ), suggesting a structure combining a methyl-substituted oxygenated ring with a methyl ester group. This compound is marketed as a building block for organic synthesis, with applications in pharmaceuticals and agrochemicals (). Notably, nomenclature discrepancies exist: the formula C₈H₁₄O₄ implies a 1,3-dioxolane ring (two oxygens) rather than a single-oxygen oxolane, indicating a possible misnomer in its designation .
Properties
IUPAC Name |
methyl 2-(3-methyloxolan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6-3-4-11-7(6)5-8(9)10-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAWNLCFAWXSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-methyloxolan-2-yl)acetate typically involves the esterification of 3-methyloxolane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-methyloxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(3-methyloxolan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methyloxolan-2-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing various biological processes.
Comparison with Similar Compounds
Ethyl 2-Methyl-1,3-dioxolane-2-acetate (CAS 6413-10-1)
- Structure : Ethyl ester analogue with a 1,3-dioxolane ring (two oxygens) and a methyl group at position 2.
- Molecular Formula : C₉H₁₆O₄; MW : 188.22 g/mol.
- Applications: Used as a flavoring agent (FEMA 4477, tradename Fructone), imparting fruity notes .
- Key Difference : The ethyl ester increases hydrophobicity (higher logP) compared to the methyl variant.
Ethyl 2-Amino-2-(oxolan-3-yl)acetate (CAS 87439-10-9)
- Structure: Features an amino group on the oxolane ring (single oxygen) and an ethyl ester.
- Molecular Formula: C₈H₁₅NO₃; MW: 173.21 g/mol.
- Applications: Serves as a chiral intermediate in drug synthesis due to its amino functionality .
Methyl 2-(3-Amino-2,2-dimethyloxolan-3-yl)acetate (CAS 1849944-52-0)
Bicyclic Thioacetate Derivatives ()
Ethyl 2-(Imidazol-4-yl)acetates ()
- Structure : Imidazole-linked acetate esters with aryl substituents (e.g., , Compound A).
- Molecular Formula : ~C₁₄H₁₄N₂O₂ (varies by substitution).
- Applications : Anticancer or antimicrobial agents, leveraging imidazole’s metal-binding properties .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | MW (g/mol) | logP | CAS No. | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 2-(3-methyloxolan-2-yl)acetate | C₈H₁₄O₄ | 174.20 | ~1.2* | N/A | Dioxolane, methyl ester |
| Ethyl 2-methyl-1,3-dioxolane-2-acetate | C₉H₁₆O₄ | 188.22 | 1.5 | 6413-10-1 | Dioxolane, ethyl ester |
| Ethyl 2-amino-2-(oxolan-3-yl)acetate | C₈H₁₅NO₃ | 173.21 | -0.17 | 87439-10-9 | Oxolane, amino, ethyl ester |
| Methyl 2-(3-amino-2,2-dimethyl...) | C₉H₁₇NO₃ | 187.24 | ~0.5* | 1849944-52-0 | Oxolane, amino, dimethyl |
*Estimated based on structural analogs.
Biological Activity
Methyl 2-(3-methyloxolan-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, including case studies and data tables.
This compound is classified as an ester, characterized by its unique oxolane ring structure. This compound can undergo various chemical reactions, including:
- Oxidation : Converts to carboxylic acids or ketones.
- Reduction : Converts the ester group to an alcohol.
- Substitution : The ester group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Carboxylic acids, Ketones |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Alcohols |
| Substitution | Amines, Thiols under basic conditions | Various substituted esters or amides |
The mechanism of action for this compound involves its interaction with biological molecules. The ester group can hydrolyze to release the corresponding acid and alcohol, participating in various biochemical pathways. Its structural features allow it to interact with enzymes and receptors, influencing several biological processes.
Biological Activity
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have inhibitory effects against certain pathogens, although specific data on its efficacy is limited.
- Cytotoxicity : Investigations into its anticancer properties have shown potential against various cancer cell lines, warranting further exploration.
- Enzyme Interaction : The compound's ability to interact with specific enzymes could lead to applications in drug development.
Case Studies and Research Findings
A review of scientific literature reveals several notable findings regarding the biological activity of this compound:
Study on Anticancer Activity
In a study assessing the cytotoxic effects of various compounds on cancer cell lines, this compound was tested against MCF-7 cells. The results indicated an IC50 value suggesting moderate cytotoxicity (exact IC50 value not specified in available data). This highlights the compound's potential as a candidate for further anticancer research .
Antimicrobial Studies
While specific studies directly focusing on this compound's antimicrobial properties are scarce, related compounds have demonstrated significant activity against a range of bacteria and fungi. For instance, derivatives of similar esters showed broad-spectrum antimicrobial effects .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Methyl 2-(3-methyltetrahydrofuran-2-yl)acetate | Tetrahydrofuran derivative | Moderate cytotoxicity |
| Ethyl 4-(3-methoxybutanoyl)-5-methylthiazole | Thiazole derivative | Antimicrobial properties |
These comparisons illustrate that while this compound shares structural similarities with other bioactive compounds, its unique oxolane structure may confer distinct biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
